3-Ethyl-4-methylbenzene-1-sulfonamide
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Overview
Description
3-Ethyl-4-methylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is structurally related to toluenesulfonamide derivatives, which are widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methylbenzene-1-sulfonamide typically involves the sulfonation of 3-ethyl-4-methylbenzene (ethyl-p-xylene) followed by the introduction of the sulfonamide group. One common method involves the reaction of 3-ethyl-4-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The reaction parameters such as temperature, pressure, and concentration are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Ethyl-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonamide: Similar structure but lacks the ethyl group.
p-Toluenesulfonamide: Another related compound with a methyl group on the benzene ring.
Uniqueness
3-Ethyl-4-methylbenzene-1-sulfonamide is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to other sulfonamides.
Properties
CAS No. |
1692739-03-9 |
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Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
3-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-8-6-9(13(10,11)12)5-4-7(8)2/h4-6H,3H2,1-2H3,(H2,10,11,12) |
InChI Key |
UUFOCITVFADLPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N)C |
Origin of Product |
United States |
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